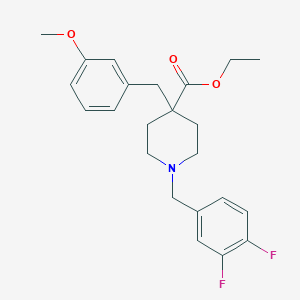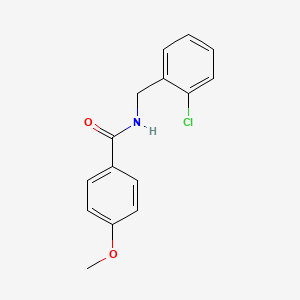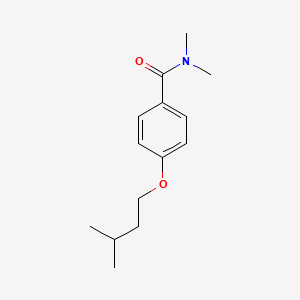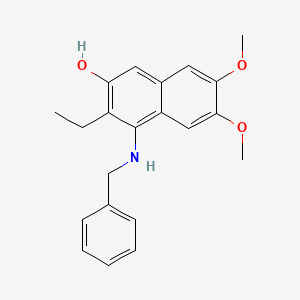
ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylate derivatives. This compound has gained significant attention due to its potential applications in the field of scientific research.
作用机制
The mechanism of action of Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating the activity of certain neurotransmitters in the brain, leading to improvements in cognitive function.
Biochemical and Physiological Effects:
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development.
实验室实验的优点和局限性
One of the main advantages of using Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in pre-clinical studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for the development of Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One potential direction is to investigate its potential as an anti-cancer agent in pre-clinical and clinical studies. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, future studies should focus on improving the solubility of this compound to make it more versatile in experimental settings.
Conclusion:
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is a promising compound that has potential applications in the field of scientific research. Its low toxicity profile and significant biochemical and physiological effects make it an attractive candidate for further development. While there are limitations to its use in lab experiments, there are several future directions for the development of this compound, including its potential as an anti-cancer agent and its use in the treatment of neurological disorders.
合成方法
The synthesis of Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves the reaction of ethyl 4-(3-methoxybenzyl)piperidine-1-carboxylate with 3,4-difluorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain a high yield of the desired product.
科学研究应用
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has potential applications in the field of scientific research. It has been found to exhibit significant activity against certain cancer cell lines and has been proposed as a potential anti-cancer agent. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
ethyl 1-[(3,4-difluorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2NO3/c1-3-29-22(27)23(15-17-5-4-6-19(13-17)28-2)9-11-26(12-10-23)16-18-7-8-20(24)21(25)14-18/h4-8,13-14H,3,9-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPYLTSHRUNMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)F)F)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,4-difluorobenzyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)

![4-chloro-N-{2-[4-(2-cyanoethyl)-1-piperazinyl]-2-phenylethyl}benzenesulfonamide](/img/structure/B4961883.png)
![N-ethyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4961888.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4961891.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)

![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)